Home > Products > Screening Compounds P133309 > (D-Pro4,D-Trp7,9,10)-Substance P (4-11)
(D-Pro4,D-Trp7,9,10)-Substance P (4-11) -

(D-Pro4,D-Trp7,9,10)-Substance P (4-11)

Catalog Number: EVT-15264699
CAS Number:
Molecular Formula: C62H74N14O10S
Molecular Weight: 1207.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(D-Pro4,D-Trp7,9,10)-Substance P (4-11) is a synthetic analog of the neuropeptide Substance P, which plays a crucial role in pain perception and inflammatory processes. This compound is classified as a tachykinin antagonist, specifically targeting the neurokinin-1 receptor. The molecular formula for (D-Pro4,D-Trp7,9,10)-Substance P (4-11) is C62H74N14O10SC_{62}H_{74}N_{14}O_{10}S, with a molecular weight of approximately 1207.43 g/mol. Its amino acid sequence is D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-D-Trp-Met-NH2 .

Synthesis Analysis

The synthesis of (D-Pro4,D-Trp7,9,10)-Substance P (4-11) can be achieved through solid-phase peptide synthesis techniques. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The use of specific protecting groups allows for selective deprotection at various stages to facilitate the coupling of subsequent amino acids.

  1. Starting Materials: Protected amino acids such as D-Proline and D-Tryptophan are utilized.
  2. Coupling Agents: Common coupling reagents like N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) are employed to activate the carboxyl group of the amino acids.
  3. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .
Molecular Structure Analysis

The structure of (D-Pro4,D-Trp7,9,10)-Substance P (4-11) consists of a sequence of amino acids that contribute to its biological activity. The presence of D-amino acids in its sequence enhances its stability against enzymatic degradation.

  • Structural Features:
    • Amino Acid Sequence: D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-D-Trp-Met-NH2
    • Molecular Weight: 1207.43 g/mol
    • Chemical Formula: C62H74N14O10S

This peptide's structure allows it to interact specifically with tachykinin receptors, inhibiting their activity and thus modulating pain signaling pathways .

Chemical Reactions Analysis

(D-Pro4,D-Trp7,9,10)-Substance P (4-11) primarily functions through competitive inhibition at neurokinin receptors. Its chemical reactivity includes:

  • Receptor Binding: The compound competes with Substance P for binding sites on neurokinin receptors, effectively blocking their activation.
  • G Protein Interaction: Studies indicate that this analog can inhibit G protein activation by various receptors, which is crucial for its mechanism of action in modulating neurotransmission .
Mechanism of Action

The mechanism by which (D-Pro4,D-Trp7,9,10)-Substance P (4-11) exerts its effects involves:

  1. Receptor Interaction: It binds to the neurokinin-1 receptor with high affinity.
  2. Inhibition of Signal Transduction: By preventing Substance P from binding to its receptor, it reduces the activation of downstream signaling pathways mediated by G proteins.
  3. Physiological Effects: This inhibition can lead to decreased pain sensation and reduced inflammatory responses in experimental models .
Physical and Chemical Properties Analysis

The physical and chemical properties of (D-Pro4,D-Trp7,9,10)-Substance P (4-11) include:

  • Physical State: Typically available as a lyophilized powder.
  • Color and Odor: Specific data on color and odor are not widely reported.
  • Solubility: Generally soluble in aqueous solutions at physiological pH.
  • Stability: Stability can be affected by factors such as temperature and pH; hence proper storage conditions are essential .
Applications

(D-Pro4,D-Trp7,9,10)-Substance P (4-11) has several scientific applications:

  1. Research Tool: Used extensively in pharmacological studies to investigate pain pathways and neurokinin receptor functions.
  2. Drug Development: Serves as a lead compound for developing new analgesics targeting tachykinin receptors.
  3. Inflammation Studies: Assists in understanding inflammatory processes and potential therapeutic interventions for conditions like arthritis and neuropathic pain .
Neurokinin Receptor Modulation Mechanisms

Antagonistic Activity at NK1 Receptors

(D-Pro⁴,D-Trp⁷,⁹,¹⁰)-Substance P (4-11) functions as a potent and selective neurokinin NK1 receptor antagonist. It competitively inhibits the binding of endogenous Substance P (SP) to NK1 receptors, effectively blocking downstream signaling pathways. At concentrations of 100 nM, this analogue significantly reduces SP-induced vasodilation without intrinsic contractile or relaxant activity, confirming its pure antagonistic profile [1] [3]. The compound also inhibits biological effects of gold-protein-substance P (GPSP), a conjugated SP form, demonstrating efficacy against both natural and modified SP isoforms [1].

Table 1: Receptor Binding Profiles of (D-Pro⁴,D-Trp⁷,⁹,¹⁰)-SP (4-11)

Target ReceptorExperimental SystemInhibition Constant (Kᵢ)Biological Effect Inhibition
NK1 (Substance P)Guinea pig pancreatic acini4 µMParallel rightward shift in SP dose-response
BombesinRadiolabeled [Tyr⁴]bombesin binding17 µMCompetitive inhibition of amylase secretion
Cholecystokinin¹²⁵I-CCK octapeptide binding5 µMRightward shift in CCK dose-response

The antagonist exhibits broad-spectrum activity beyond NK1 receptors. In dispersed guinea pig pancreatic acini, it competitively inhibits bombesin- and cholecystokinin (CCK)-mediated amylase secretion, shifting dose-response curves rightward without suppressing maximal responses. Schild plot analysis confirms competitive antagonism with slopes not significantly different from unity [2]. This multi-receptor antagonism suggests shared peptide recognition mechanisms among structurally distinct G protein-coupled receptors [2] [9].

Structural Determinants of NK1 Receptor Binding Specificity

The antagonistic properties of (D-Pro⁴,D-Trp⁷,⁹,¹⁰)-SP (4-11) derive from strategic D-amino acid substitutions within the SP (4-11) fragment:

Core Structural Modifications:

  • D-Pro⁴: Introduces conformational constraint that disrupts agonist-competent folding
  • D-Trp⁷,⁹,¹⁰: Creates steric hindrance at receptor interaction sites while enhancing hydrophobic interactions
  • C-terminal amidation: Stabilizes bioactive conformation through removal of negative charge [5] [9]

The peptide sequence (D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-D-Trp-Met-NH₂; MW: 1207.43 Da) adopts amphiphilic conformations in membrane-mimetic environments. Nuclear magnetic resonance (NMR) and molecular dynamics (MD) simulations reveal that D-substitutions stabilize β-turn structures around residues 7-10, which directly compete with SP's receptor-docking geometry [10]. The hydrophobic D-Trp cluster enhances membrane partitioning, positioning the antagonist at lipid-water interfaces where neurokinin receptors reside [10].

Table 2: Structural Features Enabling Receptor Antagonism

Structural ElementBiochemical ConsequenceFunctional Impact
D-Trp⁷,⁹,¹⁰ triadIncreased hydrophobic surface areaDisplaces endogenous SP from receptor binding pocket
D-Pro⁴Restricted φ/ψ angles in N-terminal regionPrevents receptor activation conformation
C-terminal amidationElimination of negative chargeEnhanced membrane permeability and receptor affinity
Met¹¹ (vs. Leu¹¹)Moderate reduction in hydrophobicityBalanced solubility and receptor binding kinetics

Comparative studies with [D-Arg¹,D-Pro²,D-Trp⁷,⁹,Leu¹¹]-SP (Spantide) show that substituting Leu¹¹ with Met¹¹ moderately reduces NK1 affinity but maintains broad receptor coverage. The conserved D-Trp residues remain the primary determinants for receptor cross-reactivity [10].

Comparative Efficacy Against Endogenous Substance P Isoforms

(D-Pro⁴,D-Trp⁷,⁹,¹⁰)-SP (4-11) exhibits differential inhibition across substance P isoforms and related tachykinins:

SP Isoform Interactions:

  • Gold-protein-SP (GPSP): Effectively inhibits GPSP-induced vasodilation at 100 nM, confirming activity against conjugated SP forms [1]
  • Natural SP: Competitively antagonizes SP binding (Kᵢ = 4 µM) and functional responses in pancreatic and vascular systems [2]
  • Amphiphilic SP analogues: Fails to block calcium mobilization induced by amphiphilic SP analogues in human T lymphocytes, indicating receptor-independent SP actions remain unaffected [6]

Table 3: Comparative Antagonist Efficacy Across Tachykinin Receptors

LigandReceptor TypeKᵢ (µM)Maximum Inhibition (%)
Substance PNK14.0 ± 0.3>95% at 10 µM
[Tyr⁴]BombesinBB217.0 ± 1.289% at 20 µM
CCK-8CCKᴀ5.0 ± 0.492% at 15 µM
GPSPNK1Not determined>80% at 0.1 µM

The analogue demonstrates ≈4-fold greater selectivity for NK1 receptors over bombesin receptors (BB2) but comparable NK1/CCKᴀ receptor affinity. This broad-spectrum profile stems from conserved interaction motifs in tachykinin and cholecystokinin receptors that recognize the D-Trp-enriched C-terminal sequence [2] [8]. Crucially, it cannot inhibit SP's receptor-independent actions, such as direct membrane insertion that elevates intracellular calcium in T lymphocytes—effects observed even with amphiphilic SP antagonists [6].

Structural Basis for Isoform Discrimination:Molecular modeling reveals that D-amino acid substitutions create steric clashes preventing SP's N-terminal interactions with receptor subdomains essential for activation. However, the conserved C-terminal pharmacophore maintains binding avidity to receptor pockets accommodating diverse peptide scaffolds. This dual mechanism enables broad yet reversible inhibition of natural and modified SP isoforms [10].

Properties

Product Name

(D-Pro4,D-Trp7,9,10)-Substance P (4-11)

IUPAC Name

N-[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide

Molecular Formula

C62H74N14O10S

Molecular Weight

1207.4 g/mol

InChI

InChI=1S/C62H74N14O10S/c1-87-27-25-45(55(65)79)70-60(84)50(29-36-32-67-42-17-8-5-14-39(36)42)76-62(86)52(31-38-34-69-44-19-10-7-16-41(38)44)75-59(83)49(28-35-12-3-2-4-13-35)73-61(85)51(30-37-33-68-43-18-9-6-15-40(37)43)74-58(82)48(22-24-54(64)78)72-57(81)47(21-23-53(63)77)71-56(80)46-20-11-26-66-46/h2-10,12-19,32-34,45-52,66-69H,11,20-31H2,1H3,(H2,63,77)(H2,64,78)(H2,65,79)(H,70,84)(H,71,80)(H,72,81)(H,73,85)(H,74,82)(H,75,83)(H,76,86)

InChI Key

SFUBGXWEUDKBIR-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C8CCCN8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.